molecular formula C6H10O3 B1337491 Tetrahydro-2H-pyran-2-carboxylic acid CAS No. 51673-83-7

Tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1337491
CAS No.: 51673-83-7
M. Wt: 130.14 g/mol
InChI Key: MQAYFGXOFCEZRW-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H10O3 It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a carboxylic acid group attached to the second carbon atom

Scientific Research Applications

Tetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:

Safety and Hazards

Tetrahydro-2H-pyran-2-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

There are several future directions for the research on Tetrahydro-2H-pyran-2-carboxylic acid. One area of research is the development of new synthetic methods for the compound, which could make it easier to obtain in large quantities.

Relevant Papers There are several papers related to this compound. These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel . Another method includes the reaction of γ- and δ-hydroxy olefins with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Comparison with Similar Compounds

Tetrahydro-2H-pyran-2-carboxylic acid can be compared with similar compounds such as:

    Tetrahydro-2-furoic acid: Similar in structure but contains a furan ring instead of a pyran ring.

    Tetrahydro-2H-pyran-3-carboxylic acid: Similar but with the carboxylic acid group attached to the third carbon atom.

    Tetrahydro-2H-pyran-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid group.

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAYFGXOFCEZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449951, DTXSID10901493
Record name Tetrahydro-2H-pyran-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51673-83-7
Record name Tetrahydro-2H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

210 g. of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid dissolved in 2 liters methanol and hydrogenated at 3 atmosphere pressure over 60 g. haney nickel catalyst. After hydrogen uptake was complete the catalyst was filtered and the solvents removed in vacuo. The residue was acidified with concentrated hydrochloric acid and extracted with chloroform. Distillation gave 143.8 g. product, b.p. 75°-80° C./0.4 mm ND25 =1.4633.
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Synthesis routes and methods II

Procedure details

3,4-Dihydro-2H-pyran-2-carboxylic acid, sodium salt (5.0g) in water (30ml) was treated with 10% Palladium on carbon catalyst (0.2g) and the mixture hydrogenated until there was no further uptake of hydrogen. The mixture was filtered through Kieselguhr, the filtrate passed through a column of 'Amberlite IR120(H+), evaporated in vacuo and the residue dissolved in dichloromethane, dried and evaporated to give the title compound as colourless oil. (3.3g, 76%); (Found: M+, 130.0631. C6H10O3 requires M, 130.0630; vmax (CH2Cl) 3500-2750 (v.br), 1772, 1725cm-1 ; δH (CDCl3), 1.5-1.7 (4H, m), 1.8-2.1 (2H, m), 3.50-3.59 (1H, m), 3.99-4.14 (2H, m) and 7.28 (1H, br.s).
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Synthesis routes and methods III

Procedure details

A solution of tetrahydropyran-2-methanol (15.63 g, 135 mmol) in DCM (280 mL) are cooled to 0° C. TEMPO (0.25 g, 1.59 mmol) is added, followed by Aliquat 336 (2.8 g, 6.93 mmol) and 0.5 M aqueous KBr solution (27 mL, 13.5 mmol). Under vigorous stirring a solution of NaOCl/water (pH 8.6, 960 mL) and NaHCO3 (57.6 g) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 18 h. Sodium hydroxide (15 g) is added and the reaction mixture is washed with DCM (2×100 mL). The basic aqueous layer is carefully acidified with concentrated aqueous HCl solution (150 mL) and then extracted with ethyl acetate (8×250 mL). The combined organic extracts are dried (MgSO4), filtered and the filtrate is concentrated under reduced pressure to give a pale yellow oil, which is purified by distillation under reduced pressure (bp 144-146° C., 25 Torr) to give 6.74 g of tetrahydro-pyran-2-carboxylic acid. Yield: 35%; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.45-1.77 (4H, m), 1.79-2.19 (2H, m), 3.44-3.67 (1H, m), 3.93-4.18 (2H, m), 9.62 (1H, br. s.)
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 2
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 3
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 4
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 5
Tetrahydro-2H-pyran-2-carboxylic acid
Reactant of Route 6
Tetrahydro-2H-pyran-2-carboxylic acid

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